KHK2455 was developed by Kyowa Kirin Co., Ltd. as part of their pipeline for cancer therapeutics. It falls under the classification of indoleamine 2,3-dioxygenase inhibitors, which are known to play a significant role in immune evasion by tumors. The compound is currently in clinical trials, specifically phase 1 studies, assessing its efficacy and safety in combination with other therapies such as avelumab, an anti-PD-L1 antibody .
While the exact molecular structure of KHK2455 has not been disclosed in public databases or literature, it is characterized as a small molecule. The structural features are designed to facilitate binding to indoleamine 2,3-dioxygenase 1 while minimizing off-target effects. The compound's molecular weight and specific functional groups are tailored for optimal pharmacokinetics and pharmacodynamics.
The mechanism of action for KHK2455 involves competitive inhibition of indoleamine 2,3-dioxygenase 1. By binding to the enzyme's active site, KHK2455 prevents the conversion of tryptophan into kynurenine. This inhibition reduces the levels of kynurenine in the tumor microenvironment, which is known to suppress T cell activity and promote immune evasion by tumors. As a result, KHK2455 may enhance the effectiveness of concurrent immunotherapies like anti-PD-L1 treatments .
KHK2455 is primarily being evaluated for its potential applications in oncology. Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for enhancing anti-tumor immune responses in combination with other immunotherapeutic agents. Clinical trials are ongoing to assess its efficacy in treating advanced bladder cancer and possibly other malignancies where immune evasion plays a critical role .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4